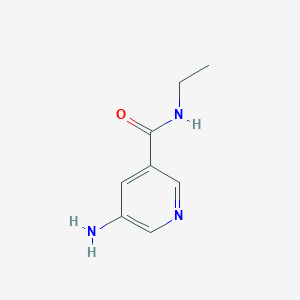
5-Amino-N-ethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-ethylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group and an ethyl group attached to the nicotinamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethylnicotinamide typically involves the reaction of nicotinamide with ethylamine under specific conditions. One common method is to react nicotinamide with ethylamine in the presence of a catalyst, such as a base, to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-ethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-Amino-N-ethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in cellular metabolism and enzyme regulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-Amino-N-ethylnicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in metabolic processes, such as nicotinamide N-methyltransferase (NNMT). By inhibiting NNMT, the compound can influence various metabolic pathways, leading to effects on energy metabolism and cellular function .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3, used in various biochemical processes.
1-Methylnicotinamide: A metabolite of nicotinamide with anti-inflammatory and vasoprotective properties.
N-Methylnicotinamide: Another derivative of nicotinamide, used in diagnostic applications.
Uniqueness
5-Amino-N-ethylnicotinamide is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications, offering potential advantages over other nicotinamide derivatives.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-amino-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3,(H,11,12) |
InChI Key |
JXOCJNVGHMKPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


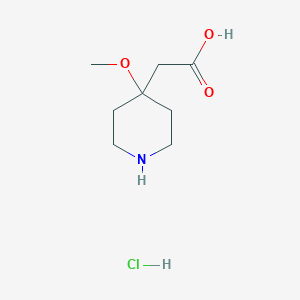
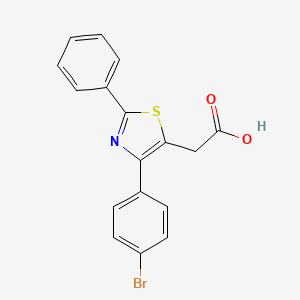
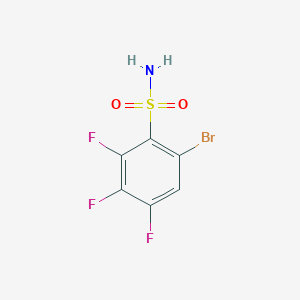
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)

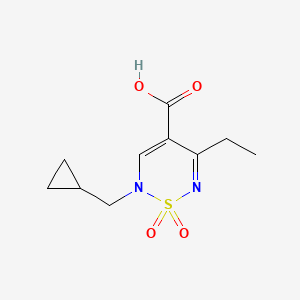
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)
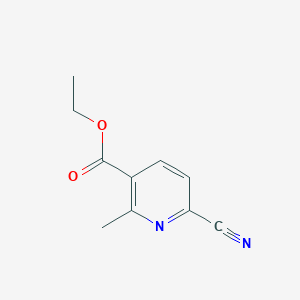

![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
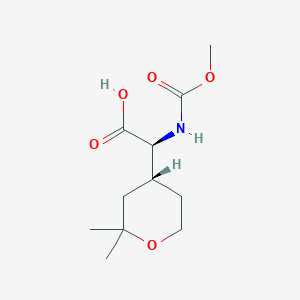
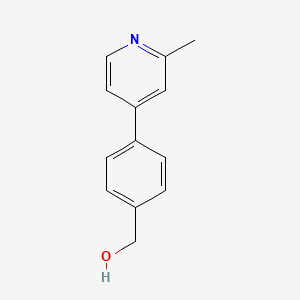

![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
